molecular formula C22H16N4O3S3 B2405373 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide CAS No. 923502-34-5

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2405373
CAS RN: 923502-34-5
M. Wt: 480.58
InChI Key: PKLAVLQYEURSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C22H16N4O3S3 and its molecular weight is 480.58. The purity is usually 95%.
BenchChem offers high-quality N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial and Antiviral Properties

  • Sulfonamide derivatives, including compounds similar to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide, have been investigated for their antimalarial activity. They display promising in vitro antimalarial properties and exhibit low cytotoxicity, making them viable for further exploration as antimalarial agents (Fahim & Ismael, 2021).
  • These sulfonamide compounds have also been studied for their potential in treating COVID-19 through molecular docking studies, indicating their versatility in antiviral applications (Fahim & Ismael, 2021).

Cancer Research

  • Certain analogs of benzo[d]thiazole, which share structural similarities with N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide, have shown significant anticancer effects. These compounds demonstrate the ability to inhibit the in vitro growth of human tumor cells, indicating their potential as anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Inhibitors of Vascular Endothelial Growth Factor

  • Substituted benzamides, which include structurally related compounds, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These findings suggest potential applications in treating diseases related to abnormal angiogenesis, such as certain cancers (Borzilleri et al., 2006).

Imaging and Diagnostic Applications

  • Derivatives of benzo[d]thiazole, akin to the compound , have been used in the development of imaging agents for positron emission tomography (PET) to visualize tau pathologies in the human brain. This application demonstrates their potential in diagnostic imaging, particularly in neurological disorders (Kawamura et al., 2020).

Insecticidal Properties

  • Sulfonamide-bearing thiazole moiety, similar to the compound , has been synthesized and tested for its insecticidal properties. These compounds showed potent toxic effects against the cotton leafworm, Spodoptera littoralis, highlighting their potential use in agricultural pest control (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S3/c1-32(28,29)16-5-7-18-20(10-16)31-22(25-18)26(12-14-3-2-8-23-11-14)21(27)15-4-6-17-19(9-15)30-13-24-17/h2-11,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLAVLQYEURSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC5=C(C=C4)N=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide

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